molecular formula C12H6Br2I2 B3161868 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl CAS No. 873792-52-0

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Cat. No.: B3161868
CAS No.: 873792-52-0
M. Wt: 563.79 g/mol
InChI Key: UQVSXZJWEBEYQC-UHFFFAOYSA-N
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Description

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is an organohalogen compound with the molecular formula C12H6Br2I2. This compound is characterized by the presence of two bromine and two iodine atoms attached to a biphenyl structure. It is a solid at room temperature and is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential bromination and iodination of biphenyl. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where biphenyl is treated with bromine and iodine under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include various biochemical and chemical processes depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSXZJWEBEYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732314
Record name 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873792-52-0
Record name 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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